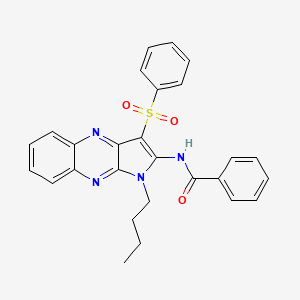
N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide is a complex organic compound that belongs to the class of pyrroloquinoxalines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrroloquinoxaline core, followed by the introduction of the butyl and phenylsulfonyl groups. The final step involves the attachment of the benzamide moiety. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
化学反应分析
Types of Reactions
N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Pyrroloquinoxaline derivatives: These compounds share the pyrroloquinoxaline core and may have similar biological activities.
Sulfonyl-containing compounds: These compounds contain the sulfonyl group and may exhibit similar chemical reactivity.
Uniqueness
N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
属性
分子式 |
C27H24N4O3S |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C27H24N4O3S/c1-2-3-18-31-25-23(28-21-16-10-11-17-22(21)29-25)24(35(33,34)20-14-8-5-9-15-20)26(31)30-27(32)19-12-6-4-7-13-19/h4-17H,2-3,18H2,1H3,(H,30,32) |
InChI 键 |
FITWGNRMVRVCPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


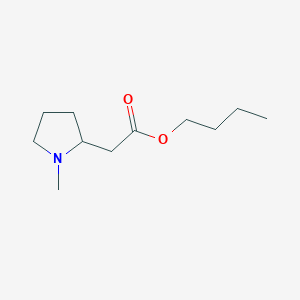
![3-(4-fluorophenyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965002.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965003.png)


![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11965014.png)
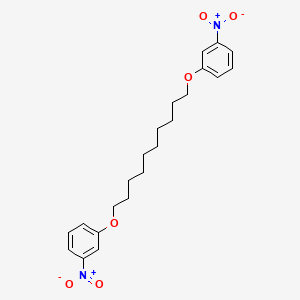

![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965025.png)
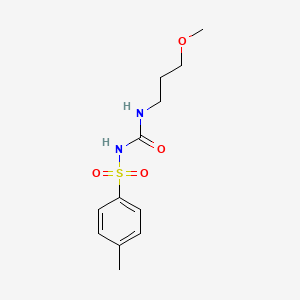
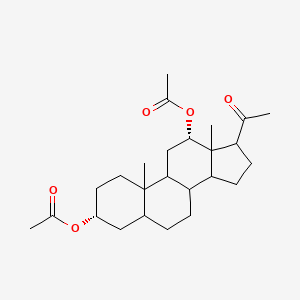
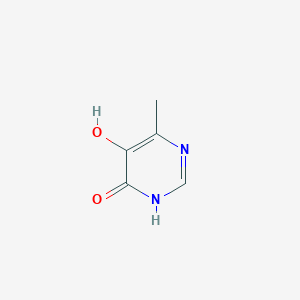
![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965085.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide](/img/structure/B11965093.png)
